Enantiomeric Purity vs. Racemate and (S)-Enantiomer
(R)-2-(Chloromethyl)pyrrolidine hydrochloride is supplied as the single (R)-enantiomer, whereas racemic 2-(chloromethyl)pyrrolidine hydrochloride (CAS 54288-80-1) comprises an equimolar mixture of (R)- and (S)-forms . The (S)-enantiomer is separately cataloged under CAS 35120-33-3 . Procurement of the single enantiomer eliminates the 50% isomeric contamination present in racemic material, which in analogous chloromethylpyrrolidine-containing pharmacophores yields a 1.3-fold difference in LD50 and distinct alkylation rate constants at muscarinic receptors [1].
| Evidence Dimension | Stereochemical composition |
|---|---|
| Target Compound Data | Single (R)-enantiomer (100% R) |
| Comparator Or Baseline | Racemic mixture: 50% (R), 50% (S) |
| Quantified Difference | 2:1 ratio of desired isomer to undesired impurity; elimination of 50% enantiomeric impurity |
| Conditions | Commercial material; chiral identity confirmed by specific rotation or chiral HPLC (vendor specification). |
Why This Matters
Use of single enantiomer avoids introduction of stereochemical heterogeneity that can confound reaction stereoselectivity and biological assay reproducibility.
- [1] Ringdahl B, Katz ED, Roch M, Jenden DJ. Muscarinic actions and receptor binding of the enantiomers of BM 130, an alkylating analog of oxotremorine. J Pharmacol Exp Ther. 1989 Apr;249(1):210-215. View Source
